molecular formula C8H11F3N4O B2485616 (1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006353-07-6

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

Cat. No.: B2485616
CAS No.: 1006353-07-6
M. Wt: 236.198
InChI Key: LTFYWOXFTARCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a pyrazole-based compound characterized by a propanimidamide backbone substituted with a hydroxylamine group (N'-hydroxy) and a 5-methyl-3-(trifluoromethyl)pyrazole moiety. Its molecular formula is C₈H₁₁F₃N₄O, with a molecular weight of 236.19–236.20 g/mol and CAS number 1006353-07-6 . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the pyrazole ring contributes to hydrogen-bonding interactions. This compound has been discontinued by suppliers like CymitQuimica, limiting its current availability .

Properties

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFYWOXFTARCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS No. Key Structural Features Purity References
(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C₈H₁₁F₃N₄O 236.20 1006353-07-6 Propanimidamide chain, 5-methyl-3-(trifluoromethyl)pyrazole 95–98%
(1Z)-N′-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide C₇H₉F₃N₄O 220.17 sc-334539 Ethanimidamide chain (shorter backbone) Not stated
N'-hydroxy-3-[3-(trifluoromethyl)cyclopenta[c]pyrazol-2-yl]propanimidamide C₈H₁₁F₃N₄O 236.20 EN300-230845 Cyclopentane-fused pyrazole ring 95%
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C₉H₁₃F₃N₄O 250.23 1006352-70-0 Additional methyl group on propanimidamide chain 95%
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide (CF3MePPA) C₈H₁₁F₃N₃O 222.19 Not provided Amide group replaces hydroxyimidamide Not stated
N'-hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide C₉H₁₃F₃N₄O 250.23 1006353-01-0 Extended butanimidamide chain 97%

Impact of Structural Modifications

Backbone Length and Flexibility
  • Ethanimidamide vs.
  • Butanimidamide Extension : The butanimidamide derivative (CAS 1006353-01-0) offers a longer chain, which may enhance hydrophobic interactions but reduce solubility .
Substituent Effects
  • Methyl Group Addition : The 2-methylpropanimidamide analog (CAS 1006352-70-0) shows increased hydrophobicity (MW 250.23 vs. 236.20), likely improving membrane permeability but risking metabolic oxidation .
Functional Group Replacement
  • Amide vs. Hydroxyimidamide : CF3MePPA replaces the N'-hydroxy group with an amide, eliminating hydrogen-bonding capacity from the hydroxylamine. This may reduce metal-coordination ability, as observed in X-ray studies of CF3MePPA’s hydrogen-bonded networks .

Biological Activity

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃F₃N₄O
  • Molecular Weight : 236.194 g/mol
  • CAS Number : 1006353-01-0

Synthesis

The synthesis of this compound involves various chemical reactions starting from pyrazole derivatives. The compound can be synthesized through a series of steps including the formation of the pyrazole ring and subsequent modifications to introduce the hydroxy and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Bacterial Strains Tested Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. These tests measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

Case Studies

One notable case study involved the use of similar pyrazole derivatives in treating infections caused by resistant bacterial strains. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts.

Study Reference

In a comparative analysis of several pyrazole derivatives, researchers found that those with hydroxyl and trifluoromethyl groups significantly outperformed standard antibiotics in vitro, suggesting a promising avenue for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 5-methyl-3-(trifluoromethyl)-1H-pyrazole and functionalizing it with hydroxylamine derivatives. Key steps include nucleophilic substitution and amidoxime formation. To optimize yields:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Employ catalysts like K₂CO₃ for deprotonation in substitution reactions .
  • Control temperature (60–80°C) to balance reaction rate and side-product formation .
    • Validation : Monitor intermediate purity via TLC or HPLC, and confirm final product identity using ¹H NMR and ESI-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :

  • ¹H NMR : Focus on the hydroxylamine proton (δ ~8.5–9.0 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). Splitting patterns confirm substitution positions .
  • ESI-MS : Look for [M+H]⁺ or [M−H]⁻ ions to verify molecular weight (expected m/z ~300–350) .
  • HPLC : Ensure >95% purity by comparing retention times with standards .
    • Contradiction Note : Discrepancies in pyrazole proton shifts may arise from tautomerism; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer :

  • Comparative Assays : Perform parallel testing on analogs (e.g., trifluoromethyl vs. methyl substituents) using enzyme inhibition or receptor-binding assays .
  • Structural Analysis : Use X-ray crystallography (via SHELX ) to correlate activity differences with conformational changes in the pyrazole ring or hydroxylamine orientation.
  • QSAR Modeling : Train models on datasets from analogs (e.g., ) to identify critical substituents influencing activity .
    • Case Study : Analogs with bulkier substituents (e.g., , Compound 5) showed reduced solubility but higher receptor affinity, highlighting trade-offs in design .

Q. What computational and crystallographic methods are recommended for elucidating the three-dimensional conformation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX for structure refinement. Prepare high-quality crystals via vapor diffusion (e.g., ethanol/water mixtures).
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict bond angles and electrostatic potential maps, focusing on the E-configuration of the hydroxylamine group .
  • Docking Studies : Map the compound’s conformation into target protein active sites (e.g., cytochrome P450) using AutoDock Vina, guided by crystallographic data .
    • Validation : Compare calculated and experimental NMR chemical shifts to confirm accuracy .

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for pyrazole derivatives like this compound?

  • Methodological Answer :

  • Root Cause Analysis : Variability often stems from moisture-sensitive intermediates or competing side reactions (e.g., oxidation of hydroxylamine).
  • Mitigation Strategies :
  • Use anhydrous conditions and inert atmospheres for critical steps .
  • Monitor reaction progress in real-time via inline IR spectroscopy .
  • Case Study : reports 25–44% yields for similar compounds, attributed to differences in workup protocols (e.g., column chromatography vs. recrystallization) .

Q. What strategies can reconcile discrepancies in biological activity across studies?

  • Methodological Answer :

  • Standardized Assays : Adopt uniform protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends obscured by small sample sizes.
  • Orthogonal Validation : Confirm activity via both in vitro (e.g., kinase assays) and cellular models (e.g., apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.